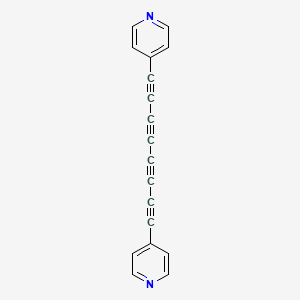
4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is an organic compound characterized by its unique structure, which includes a tetrayne chain (a chain with four triple bonds) flanked by pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bonds between the pyridine rings and the tetrayne chain . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), a base (such as triethylamine), and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in a saturated hydrocarbon chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of molecular electronic devices and nanomaterials.
Mecanismo De Acción
The mechanism by which 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine exerts its effects is largely dependent on its ability to participate in electron transfer processes. The tetrayne chain allows for the delocalization of electrons, making the compound highly conductive. This property is exploited in molecular electronics, where the compound can act as a molecular wire. The pyridine rings can also interact with various molecular targets, facilitating the formation of coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,3,5,7-Octatetrayne-1,8-diyl)dibenzonitrile: Similar structure but with benzonitrile groups instead of pyridine rings.
(1E,3E,5E,7E)-4,4’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyridine: Contains double bonds instead of triple bonds in the tetrayne chain.
Uniqueness
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to its combination of a tetrayne chain and pyridine rings, which imparts both high conductivity and the ability to form coordination complexes. This makes it particularly valuable in the fields of molecular electronics and nanotechnology .
Propiedades
Número CAS |
648432-02-4 |
|---|---|
Fórmula molecular |
C18H8N2 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
4-(8-pyridin-4-ylocta-1,3,5,7-tetraynyl)pyridine |
InChI |
InChI=1S/C18H8N2/c1(3-5-7-17-9-13-19-14-10-17)2-4-6-8-18-11-15-20-16-12-18/h9-16H |
Clave InChI |
FXMGFZDWUZXRRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C#CC#CC#CC#CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



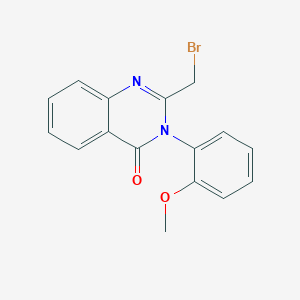
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
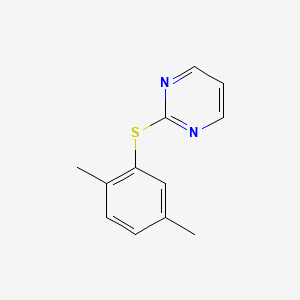
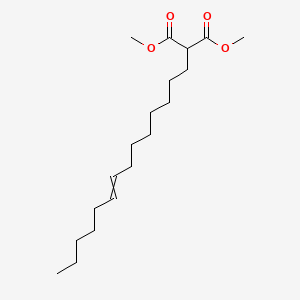
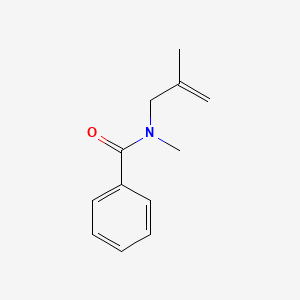
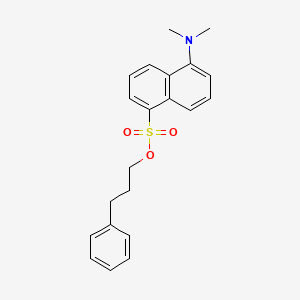
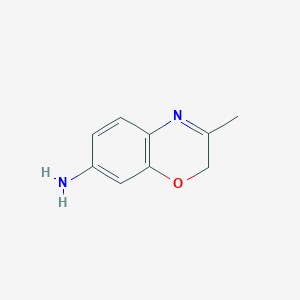
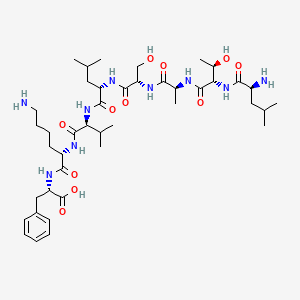


![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
